molecular formula C12H17ClN4O4S B4898505 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide

4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide

Cat. No. B4898505
M. Wt: 348.81 g/mol
InChI Key: MNAJLIJXEGJATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide, also known as CNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptors, particularly the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. CNQX has been extensively studied for its pharmacological properties and has become a valuable tool in neuroscience research.

Mechanism of Action

4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction and maintenance of LTP. By blocking AMPA receptors, this compound can also reduce the excitotoxicity and neurodegeneration associated with excessive glutamate release.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of synaptic plasticity, the reduction of neuronal excitability, and the prevention of neurodegeneration. It has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide as a research tool is its high selectivity for AMPA receptors, which allows for the specific inhibition of glutamate-mediated synaptic transmission. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the complex interactions of glutamate receptors in vivo. Additionally, this compound can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide and its role in synaptic plasticity and neurodegeneration. One area of interest is the development of more selective AMPA receptor antagonists, which could provide greater specificity and accuracy in studying the role of glutamate receptors in synaptic transmission. Another area of research is the investigation of the downstream signaling pathways that are affected by this compound and other glutamate receptor antagonists, which could provide insight into the mechanisms underlying synaptic plasticity and neurodegeneration. Finally, the use of this compound and other glutamate receptor antagonists in clinical trials for neurodegenerative diseases such as Alzheimer's and Parkinson's disease could provide a potential therapeutic avenue for these conditions.

Synthesis Methods

4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide can be synthesized by several methods, including the reaction of 2,6-dichloronitrobenzene with dimethylamine in the presence of sodium hydride, followed by the reaction of the resulting intermediate with piperazine and sulfamic acid. Alternatively, this compound can be synthesized by the reaction of 2,3-dichloroquinoxaline with dimethylamine and sulfamic acid.

Scientific Research Applications

4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide has been widely used as a research tool to investigate the role of glutamate receptors in synaptic transmission and plasticity. It has been shown to block the excitatory effects of glutamate on AMPA receptors, thereby inhibiting the formation and maintenance of long-term potentiation (LTP) and synaptic plasticity. This compound has also been used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as epilepsy and stroke.

properties

IUPAC Name

4-(2-chloro-6-nitrophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O4S/c1-14(2)22(20,21)16-8-6-15(7-9-16)12-10(13)4-3-5-11(12)17(18)19/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAJLIJXEGJATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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